二氟化锗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difluorogermane, with the chemical formula GeH2F2, is a compound of germanium. It is a colorless gas at room temperature and is known for its reactivity and potential applications in various fields of science and industry. The presence of fluorine atoms in the molecule imparts unique properties that make it a subject of interest in chemical research.

科学研究应用

Difluorogermane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of germanium-based drugs and imaging agents.

Medicine: Difluorogermane derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is used in the semiconductor industry for the deposition of germanium-containing thin films, which are essential in the manufacture of electronic devices.

作用机制

The mechanism of action of difluorogermane is not specified in the search results. Typically, the mechanism of action refers to how a substance produces an effect in a biological system. As difluorogermane is a chemical compound used in semiconductor production, its mechanism of action would likely relate to its chemical properties and how it interacts with other substances in the manufacturing process .

准备方法

Synthetic Routes and Reaction Conditions

Difluorogermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrafluoride (GeF4) with hydrogen gas (H2) in the presence of a catalyst. This reaction typically occurs under high-temperature conditions to facilitate the formation of difluorogermane.

Another method involves the reduction of germanium difluoride (GeF2) with a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of difluorogermane often involves large-scale reactions using germanium-containing ores. The ores are first processed to extract germanium, which is then converted to germanium tetrafluoride. The tetrafluoride is subsequently reduced to difluorogermane using hydrogen gas or other reducing agents. The process requires careful control of reaction conditions to achieve high yields and purity.

化学反应分析

Types of Reactions

Difluorogermane undergoes various chemical reactions, including:

Oxidation: Difluorogermane can be oxidized to form germanium dioxide (GeO2) and hydrogen fluoride (HF).

Reduction: It can be reduced further to form germane (GeH4) in the presence of strong reducing agents.

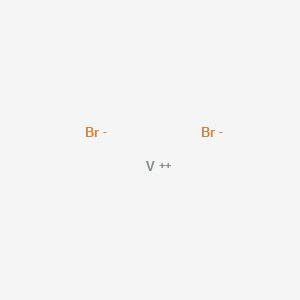

Substitution: Difluorogermane can participate in substitution reactions where the fluorine atoms are replaced by other substituents such as chlorine or bromine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3). These reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmosphere conditions.

Substitution: Halogen exchange reactions can be performed using halogenating agents like chlorine gas (Cl2) or bromine (Br2).

Major Products Formed

Oxidation: Germanium dioxide (GeO2) and hydrogen fluoride (HF).

Reduction: Germane (GeH4).

Substitution: Compounds such as dichlorogermane (GeH2Cl2) or dibromogermane (GeH2Br2).

相似化合物的比较

Similar Compounds

Germane (GeH4): A simpler hydride of germanium, less reactive than difluorogermane.

Germanium tetrafluoride (GeF4): A fully fluorinated compound, more stable but less reactive than difluorogermane.

Dichlorogermane (GeH2Cl2): Similar in structure but with chlorine atoms instead of fluorine, exhibiting different reactivity and properties.

Uniqueness

Difluorogermane is unique due to the presence of both hydrogen and fluorine atoms bonded to germanium. This combination imparts a balance of reactivity and stability, making it versatile for various chemical reactions and applications. Its intermediate reactivity compared to germane and germanium tetrafluoride allows for selective transformations that are not possible with the other compounds.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Difluorogermane can be achieved through a reaction between germanium tetrafluoride and hydrogen gas.", "Starting Materials": [ "Germanium tetrafluoride (GeF4)", "Hydrogen gas (H2)" ], "Reaction": [ "Step 1: Germanium tetrafluoride is mixed with hydrogen gas in a reactor vessel.", "Step 2: The mixture is heated to a temperature of around 300-400°C and pressure of 1-2 atm.", "Step 3: The reaction proceeds, forming Difluorogermane (GeF2H2) and releasing hydrogen fluoride gas (HF).", "Step 4: The Difluorogermane product is then separated and purified through distillation or other appropriate methods." ] } | |

CAS 编号 |

13940-63-1 |

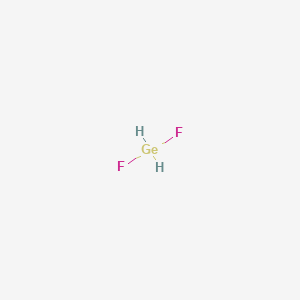

分子式 |

F2Ge |

分子量 |

110.63 g/mol |

IUPAC 名称 |

difluorogermane |

InChI |

InChI=1S/F2Ge/c1-3-2 |

InChI 键 |

GGJOARIBACGTDV-UHFFFAOYSA-N |

SMILES |

F[GeH2]F |

规范 SMILES |

F[Ge]F |

| 14986-65-3 | |

产品来源 |

United States |

Q1: What is the basic structure of Germanium Difluoride (GeF2)?

A1: [, ] Germanium Difluoride exists as a strong fluorine-bridged chain polymer in its solid state. The primary structural unit is a trigonal pyramid consisting of one germanium atom at the apex and three fluorine atoms forming the base. The Ge-F bond lengths within this pyramid vary: 1.79 Å, 1.91 Å, and 2.09 Å. [] These chains are further linked by weaker fluorine bridges between germanium atoms of adjacent chains. The fluorine atom involved in this weaker bridge is located 2.57 Å from the germanium atom. [] This structure is consistent with the steric influence of the lone pair of electrons on the germanium atom, suggesting a distorted trigonal bipyramidal arrangement around the germanium with the lone pair occupying an equatorial position. []

Q2: What spectroscopic data is available for Germanium Difluoride?

A2: [, , ] Several spectroscopic techniques have been employed to characterize GeF2. UV photoelectron spectroscopy has been used to study the transient species. [] Infrared and Raman spectroscopic analyses have identified key vibrational modes for both the monomeric GeF2 and its dimer, (GeF2)2. In the monomer, the symmetric stretching mode (ν1) appears at 653 cm-1 in Raman spectra. [] Dimerization leads to shifts in the Ge-F stretching modes, observed at 665 cm-1 and 478 cm-1 in infrared and 669 cm-1, 465 cm-1, and 424 cm-1 in Raman. [] These spectral data support a centrosymmetric, non-planar C2h structure for the dimer, featuring a double fluorine bridge. [] Microwave spectroscopy studies on GeF2, particularly focusing on its various isotopomers, have yielded valuable information regarding its rotational transitions and hyperfine structure arising from 19F spin-spin and spin-rotation interactions. [] Analysis of these interactions provides insights into the F-F internuclear distances within the molecule. []

Q3: How is Germanium Difluoride typically prepared?

A3: [, ] One common method for preparing Germanium Difluoride involves the reduction of Germanium Tetrafluoride (GeF4) using metallic germanium. [] This reaction highlights the difluoride's existence as an intermediate oxidation state of germanium. Additionally, GeF2 can be synthesized through the reaction of germanium with Hydrogen Fluoride (HF) in the appropriate stoichiometric ratio. []

Q4: What are some notable chemical properties of Germanium Difluoride?

A4: [, ] Germanium Difluoride is characterized as a white solid with a melting point of 110°C. [] It exhibits strong reducing properties, attributed to the germanium atom's intermediate oxidation state. [] This reactivity makes it a valuable precursor in the synthesis of various organogermanium compounds, particularly those containing Ge-F bonds. [] For example, GeF2 reacts with nucleophiles like lithium or sodium salts of fluorenyl derivatives to yield mesitylfluorenyl- or difluorenyldimethoxygermanes, which can be further transformed into dichloro- or difluorogermanes. []

Q5: Are there any known applications of Germanium Difluoride?

A5: [, ] While not as widely used as its tetrafluoride counterpart, GeF2 plays a crucial role as a precursor in synthetic chemistry. Its reactivity allows for the development of new organogermanium compounds, including germaphosphenes, which possess a germanium-phosphorus double bond. [, ] These compounds, in turn, exhibit unique reactivity towards various substrates like aldehydes, ketones, and nitrones, undergoing cycloaddition reactions. [] This exploration into novel germanium-containing compounds may lead to advancements in areas like catalysis and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。